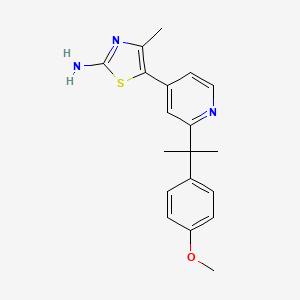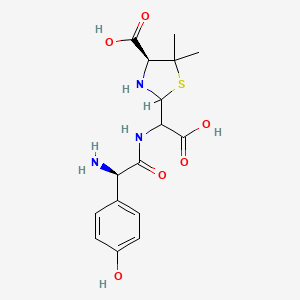
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone
Overview
Description
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone is a complex organic compound that features both azide and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 4-azidophenyl precursor, which is then coupled with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives.
Reduction: The azide group can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone is used in the study of enzyme mechanisms and protein interactions. The azide group can be employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Azidophenyl)(3-chloro-5-methylpyridin-2-yl)methanone
- (4-Azidophenyl)(3-bromo-5-(trifluoromethyl)pyridin-2-yl)methanone
- (4-Azidophenyl)(3-chloro-5-(difluoromethyl)pyridin-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone is unique due to the presence of both azide and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it particularly useful in applications requiring robust chemical properties and versatility.
Properties
IUPAC Name |
(4-azidophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O/c14-10-5-8(13(15,16)17)6-19-11(10)12(22)7-1-3-9(4-2-7)20-21-18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVCDXKCMUCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


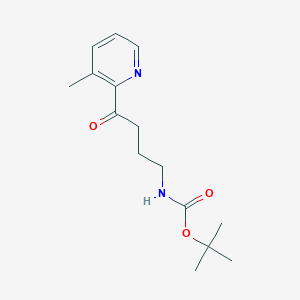
![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)
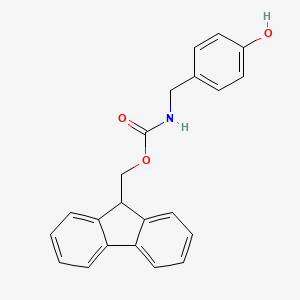
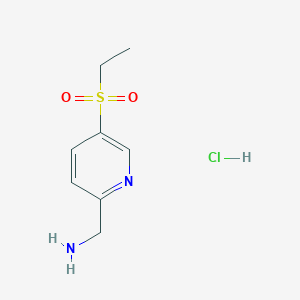

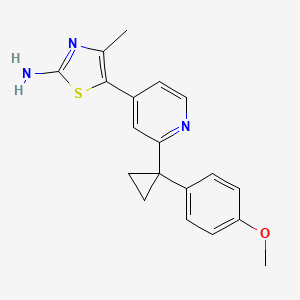

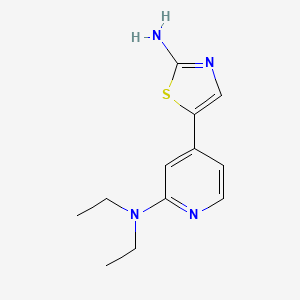
![(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione](/img/structure/B1412373.png)
